N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine
Description
Properties
CAS No. |
355383-23-2 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C18H23NO/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13H2,1H3 |
InChI Key |
KMWIGJJYYICGDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely employed method for synthesizing N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine involves reductive amination of 4-methoxy-1-naphthaldehyde with cyclohexylamine. This one-pot reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine. The process typically utilizes sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (NaBH(OAc)) as reducing agents in methanol or ethanol at 60–80°C.
Key Steps :
-
Imine Formation : The aldehyde reacts with cyclohexylamine to generate an imine, facilitated by mild acid catalysis (e.g., acetic acid).
-
Reduction : The imine is reduced to the amine using a selective reducing agent to avoid over-reduction of the aromatic system.
Optimization of Reaction Conditions
Systematic studies highlight the impact of solvent, temperature, and stoichiometry on yield and purity:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Methanol | 78 | 95 |
| Temperature | 70°C | 82 | 97 |
| Molar Ratio (Aldehyde:Amine) | 1:1.2 | 85 | 98 |
Elevating the amine-to-aldehyde ratio to 1.2:1 minimizes unreacted aldehyde, while methanol enhances solubility of the naphthalene derivative. Catalytic acetic acid (5 mol%) accelerates imine formation without promoting side reactions.
Alkylation via Halide Intermediates
Preparation of (4-Methoxynaphthalen-1-yl)methyl Halides
An alternative route involves alkylation of cyclohexylamine with (4-methoxynaphthalen-1-yl)methyl bromide or chloride. The halide intermediate is synthesized by treating 4-methoxy-1-naphthalenemethanol with hydrobromic acid (HBr) or thionyl chloride (SOCl):
Challenges :
-
Stability : The bromide derivative is prone to hydrolysis, requiring anhydrous conditions.
-
Selectivity : Competing etherification may occur if residual alcohol is present.
Nucleophilic Substitution with Cyclohexylamine
The alkyl halide reacts with cyclohexylamine in tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions (e.g., KCO):
| Condition | Outcome |
|---|---|
| Solvent: DMF | Yield: 68% |
| Base: KCO | Purity: 92% |
| Temperature: 50°C | Reaction Time: 12h |
This method, while effective, is less favored due to lower yields compared to reductive amination and the handling risks associated with alkyl halides.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 85 | 98 | High | Moderate |
| Alkylation | 68 | 92 | Moderate | Low |
| Curtius Rearrangement | N/A | N/A | Low | High |
Reductive amination emerges as the superior approach due to its high yield and scalability. Alkylation is hindered by intermediate instability, while the Curtius method remains speculative for this substrate.
Industrial-Scale Considerations
Large-scale production necessitates:
-
Continuous Flow Systems : To enhance heat transfer during exothermic reduction steps.
-
Solvent Recovery : Methanol recycling reduces costs and environmental impact.
-
Quality Control : HPLC monitoring ensures consistency in amine purity (>97%).
Chemical Reactions Analysis
Reductive Amination and Alkylation
The primary amine group undergoes reductive alkylation with aldehydes or ketones. For example, reaction with formaldehyde under hydrogenation conditions produces N-methyl derivatives. Titanium-based catalysts (e.g., Cp₂TiMe₂) enable anti-Markovnikov hydroamination of terminal alkynes, yielding secondary amines (Table 1) .
Table 1: Anti-Markovnikov hydroamination of terminal alkynes
| Alkyne | Catalyst | Product | Yield (%) | Selectivity (aM:M) |
|---|---|---|---|---|
| 1-Phenylpropyne | Cp₂TiMe₂ | N-Cyclohexyl-2-phenylpropan-1-amine | 85 | 10:1 |
| 1-Hexyne | Ind₂TiMe₂ | N-Cyclohexylhexan-1-amine | 78 | 8:1 |
Oxidation Reactions
The methoxy group on the naphthalene ring can be oxidized to a hydroxyl group using strong oxidizing agents like KMnO₄ or CrO₃ in acidic media. Computational studies suggest that oxidation proceeds via a radical intermediate, with activation energies of ~25 kcal/mol for the methoxy-to-carbonyl pathway .
Key oxidation products :
-
4-Hydroxy-1-naphthalenemethylcyclohexanamine (major)
-
1,4-Naphthoquinone derivatives (minor, under harsh conditions)
Electrophilic Aromatic Substitution
The methoxynaphthalene moiety undergoes regioselective electrophilic substitution. Nitration at the 5- and 8-positions occurs with HNO₃/H₂SO₄, while bromination favors the 2-position (Table 2) .
Table 2: Substitution patterns on the naphthalene ring
| Reaction | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-4-methoxynaphthalene | 72 |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-methoxynaphthalene | 68 |
Mannich Reactions
The cyclohexanamine group participates in Mannich reactions with ketones and formaldehyde, forming β-amino ketone derivatives. For example, reaction with acetophenone yields N-[(4-methoxynaphthalen-1-yl)methyl]-N-cyclohexyl-3-phenylpropan-1-amine (Scheme 1) .
Scheme 1 :
Pd-Catalyzed Coupling Reactions
Palladium catalysts enable C–N bond formation via Buchwald-Hartwig coupling. For instance, reaction with aryl halides produces N-aryl derivatives (Table 3) .
Table 3: Pd-catalyzed N-arylation
| Aryl Halide | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃, tBuBrettPhos | N-(4-Methylphenyl) derivative | 89 |
| 2-Iodonaphthalene | Pd(OAc)₂, XPhos | N-(2-Naphthyl) derivative | 83 |
Reduction of the Naphthalene Ring
Catalytic hydrogenation (H₂, Pd/C) reduces the naphthalene ring to tetralin derivatives. Density functional theory (DFT) calculations indicate that the 1,2-dihydro intermediate is stabilized by 12 kcal/mol compared to the 1,4-isomer .
Major pathway :
Nucleophilic Substitution at the Amine
The amine undergoes nucleophilic displacement with alkyl halides. For example, reaction with methyl iodide yields quaternary ammonium salts:
\text{RNH}_2 + \text{CH}_3\text{I} \rightarrow \text{RN}^+\text{CH}_3_2\text{I}^-
Kinetic studies show second-order dependence on amine concentration in polar aprotic solvents like DMF .
Complexation with Metal Ions
The lone pair on the nitrogen atom enables coordination to transition metals. With Cu(II) salts, it forms square-planar complexes (λmax = 620 nm, ε = 1,200 M⁻¹cm⁻¹) .
Scientific Research Applications
Medicinal Chemistry
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine serves as a crucial building block in the synthesis of complex organic molecules with potential therapeutic effects. Its biological activities have been studied extensively:
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Studies have shown its efficacy in reducing pro-inflammatory cytokines in cellular models.
- Analgesic Effects : The compound has been evaluated for its analgesic properties, showing promise in pain models by interacting with specific receptors involved in pain signaling pathways.
Organic Synthesis
The compound is utilized in organic synthesis due to its ability to undergo various transformations:
- Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives, which may exhibit different biological activities.
- Reduction : The naphthalene ring can undergo reduction to yield dihydronaphthalene derivatives, potentially altering their pharmacological profiles.
- Substitution Reactions : The amine group can participate in substitution reactions with electrophiles, allowing the formation of diverse N-substituted derivatives.
Material Science
This compound's unique structural properties make it valuable in material science:
- It is being explored for the development of new materials that require specific mechanical or chemical properties due to its robust molecular framework.
Case Study 1: Anti-inflammatory Activity
A study investigated the compound's effects on LPS-induced inflammation in murine models. Results indicated a significant reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Analgesic Efficacy
In a tail-flick model of pain, this compound demonstrated significant analgesic effects comparable to established analgesics. This was attributed to its interaction with pain receptors .
Mechanism of Action
The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a common scaffold with several indole- and naphthalene-based cyclohexanamines (Table 1). Key differences arise from the aromatic substituents and their electronic/steric effects:
Table 1: Structural Comparison of Cyclohexanamine Derivatives
Key Observations :
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | ~313.4 | 4.2 | <0.1 (lipophilic) |
| 5b | 282.8 | 3.1 | 0.5 |
| 7a | 292.8 | 3.5 | 0.3 |
| Compound 49 (from ) | 427.2 | 5.8 | <0.01 |
Notes:
- The methoxynaphthyl group increases molecular weight and lipophilicity, reducing aqueous solubility but enhancing membrane permeability.
- Chlorine and methyl groups in indole analogs moderately increase LogP compared to polar tetrazole derivatives .
Biological Activity
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a naphthalene moiety substituted with a methoxy group, linked to a cyclohexanamine structure. This configuration suggests possible interactions with various biological targets, particularly within the central nervous system and inflammatory pathways.
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that naphthalene derivatives can inhibit the activity of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that modulate inflammation. Inhibition of sEH has been linked to reduced levels of dihydroxyeicosatrienoic acids (DHETs), which are associated with pro-inflammatory responses .
| Compound | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| 4f | 1.21 | sEH Inhibition |
| 4l | 2.94 | Anti-inflammatory |
2. CNS Activity
The structural characteristics of this compound suggest potential activity at sigma receptors, which are implicated in various neuropsychological conditions. Research on related compounds has demonstrated that naphthalene derivatives can act as high-affinity sigma receptor ligands, indicating a possible role in modulating neurological functions .
Case Study 1: In Vivo Anti-inflammatory Activity
In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, derivatives similar to this compound were evaluated for their anti-inflammatory efficacy. The results showed a significant reduction in inflammatory markers and improved lung function, supporting the compound's therapeutic potential in inflammatory diseases .
Case Study 2: Sigma Receptor Binding
A study focused on the binding affinity of cyclohexylamine derivatives at sigma receptors revealed that modifications to the naphthalene ring significantly influenced receptor interaction. The findings suggested that the methoxy substitution enhances binding affinity, which may contribute to the observed biological effects .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the naphthalene ring can lead to variations in biological activity. For example, adding electron-donating groups like methoxy increases potency against sEH and enhances sigma receptor affinity .
Pharmacokinetics and ADMET Properties
Preliminary assessments of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles indicate favorable properties for this compound, suggesting good bioavailability and low toxicity risks .
Q & A
Q. What are the established synthetic routes for N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine, and how can researchers validate the purity of the final product?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between 4-methoxy-1-naphthalenemethanol and cyclohexanamine derivatives. Key steps include:
- Reaction Optimization : Use anhydrous conditions and catalysts like sodium cyanoborohydride for reductive amination .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.
- Validation : Confirm purity via HPLC (≥95% purity threshold) and characterize using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with PubChem or NIST databases for accuracy .
Q. How should researchers approach initial structural characterization using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks for methoxy (δ ~3.8 ppm), naphthalene protons (δ 6.5–8.5 ppm), and cyclohexane protons (δ 1.2–2.5 ppm). Use - HSQC for correlation .
- IR : Identify amine N–H stretches (~3300 cm) and methoxy C–O stretches (~1250 cm).
- Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Submit to the Cambridge Crystallographic Data Centre (CCDC) for structural refinement and validation .
Q. What safety protocols are critical during handling and storage of this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.
- Storage : Keep in a desiccator at 4°C under inert gas (argon) to prevent oxidation. Refer to safety data sheets (SDS) for hazard mitigation (e.g., flammability, skin irritation) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, higher temperatures (60–80°C) may accelerate reductive amination but risk decomposition.
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted naphthalenemethanol). Optimize quenching steps (e.g., aqueous NaHCO washes) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Solvent Effects : Test activity in DMSO vs. saline to rule out solvent-induced artifacts.
- Meta-Analysis : Cross-reference PubChem BioAssay data and replicate studies under identical conditions .
Q. How can computational chemistry methods enhance understanding of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes or serotonin receptors. Validate with free-energy perturbation (FEP) calculations.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Compare with crystallographic data (e.g., CCDC-2100901) .
Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
